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molecular formula C11H6Cl2N2 B1202646 Fenpiclonil CAS No. 74738-17-3

Fenpiclonil

Cat. No. B1202646
M. Wt: 237.08 g/mol
InChI Key: FKLFBQCQQYDUAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04705801

Procedure details

4.0 g of 3-trifluoromethyl-4-(2,3-dichlorophenyl)-pyrrole, 21 ml of 25% aqueous ammonia and 40 ml of dioxane are stirred for 26 hours at 180° C. in an autoclave. After cooling to room temperature, the reaction mixture is filtered, and the clear filtrate is concentrated by evaporation. The residue is taken up in ethyl acetate, washed with water and subsequently with diluted sodium chloride solution, dried over magnesium sulfate, filtered, and concentrated by evaporation. The residue is caused to crystallise by the addition of hexane; it is then filtered off and dried to thus obtain 3.4 g (100% of theory) of 4-(2,3-dichlorophenyl)-3-cyanopyrrole having a melting point of 150° C.
Name
3-trifluoromethyl-4-(2,3-dichlorophenyl)-pyrrole
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2](F)(F)[C:3]1[C:7]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([Cl:14])[C:9]=2[Cl:15])=[CH:6][NH:5][CH:4]=1.[NH3:18]>O1CCOCC1>[Cl:15][C:9]1[C:10]([Cl:14])=[CH:11][CH:12]=[CH:13][C:8]=1[C:7]1[C:3]([C:2]#[N:18])=[CH:4][NH:5][CH:6]=1

Inputs

Step One
Name
3-trifluoromethyl-4-(2,3-dichlorophenyl)-pyrrole
Quantity
4 g
Type
reactant
Smiles
FC(C1=CNC=C1C1=C(C(=CC=C1)Cl)Cl)(F)F
Name
Quantity
21 mL
Type
reactant
Smiles
N
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the clear filtrate is concentrated by evaporation
WASH
Type
WASH
Details
washed with water and subsequently with diluted sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
to crystallise by the addition of hexane
FILTRATION
Type
FILTRATION
Details
it is then filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried to thus obtain 3.4 g (100% of theory) of 4-(2,3-dichlorophenyl)-3-cyanopyrrole having a melting point of 150° C.

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC=C1Cl)C=1C(=CNC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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